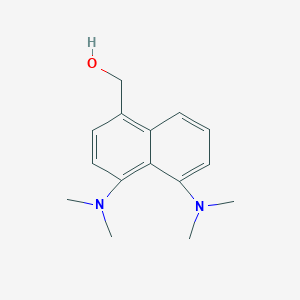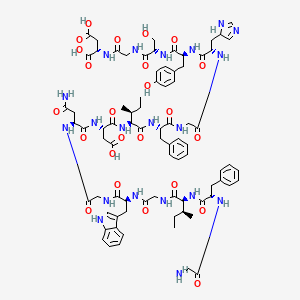
de-Phe-anantin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
De-Phe-Anantin, also known as des-phenylalanine-anantin, is a derivative of the peptide anantin. Anantin is a naturally occurring cyclic polypeptide isolated from the bacterium Streptomyces coerulescens. It is known for its ability to bind competitively to the receptor of atrial natriuretic factor (ANF), making it a significant compound in the study of cardiovascular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of de-Phe-Anantin involves the removal of the phenylalanine residue from the parent compound, anantin. The primary sequence of anantin is Gly1-Phe-Ile-Gly-Trp-Gly-Asn-Asp8-Ile-Phe-Gly-His-Tyr-Ser-Gly-Asp-Phe. The removal of phenylalanine can be achieved through enzymatic or chemical methods .
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using Streptomyces coerulescens. The fermentation broth is then subjected to various purification steps, including reversed-phase silica gel chromatography, to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: De-Phe-Anantin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often using specific reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms .
Scientific Research Applications
De-Phe-Anantin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in binding to ANF receptors and its effects on cellular functions.
Medicine: Explored for potential therapeutic applications in cardiovascular diseases due to its antagonistic effects on ANF.
Industry: Utilized in the development of peptide-based drugs and as a reference compound in analytical studies
Mechanism of Action
De-Phe-Anantin exerts its effects by binding competitively to ANF receptors, thereby inhibiting the action of ANF. This binding prevents the accumulation of cyclic guanosine monophosphate (cGMP) in smooth muscle cells, which is typically induced by ANF. The inhibition of cGMP accumulation leads to reduced vasodilation and other physiological effects associated with ANF .
Comparison with Similar Compounds
Anantin: The parent compound, known for its strong binding affinity to ANF receptors.
Microcin J25: Another lasso peptide with antimicrobial properties.
Lariatin: A lasso peptide with activity against mycobacteria, including Mycobacterium tuberculosis
Uniqueness of De-Phe-Anantin: this compound is unique due to the absence of the phenylalanine residue, which alters its binding affinity and biological activity compared to anantin. This modification provides insights into the structure-activity relationship of lasso peptides and their potential therapeutic applications .
Properties
CAS No. |
133658-46-5 |
|---|---|
Molecular Formula |
C81H104N20O24 |
Molecular Weight |
1741.8 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]butanedioic acid |
InChI |
InChI=1S/C81H104N20O24/c1-5-42(3)69(100-77(120)53(91-62(105)33-82)26-45-17-11-8-12-18-45)79(122)89-39-65(108)92-55(28-47-34-85-51-20-14-13-19-50(47)51)72(115)87-37-64(107)94-57(30-61(83)104)76(119)97-58(31-67(110)111)78(121)101-70(43(4)6-2)80(123)98-52(25-44-15-9-7-10-16-44)71(114)86-36-63(106)93-56(29-48-35-84-41-90-48)75(118)96-54(27-46-21-23-49(103)24-22-46)74(117)99-60(40-102)73(116)88-38-66(109)95-59(81(124)125)32-68(112)113/h7-24,34-35,41-43,48,52-60,69-70,85,102-103H,5-6,25-33,36-40,82H2,1-4H3,(H2,83,104)(H,86,114)(H,87,115)(H,88,116)(H,89,122)(H,91,105)(H,92,108)(H,93,106)(H,94,107)(H,95,109)(H,96,118)(H,97,119)(H,98,123)(H,99,117)(H,100,120)(H,101,121)(H,110,111)(H,112,113)(H,124,125)/t42-,43-,48?,52-,53-,54-,55-,56-,57-,58-,59-,60-,69-,70-/m0/s1 |
InChI Key |
XJIRKQKGXLBEJR-USPUVUMISA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NCC(=O)N[C@@H](CC4C=NC=N4)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)CN |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC3=CC=CC=C3)C(=O)NCC(=O)NC(CC4C=NC=N4)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


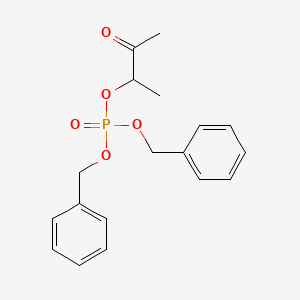
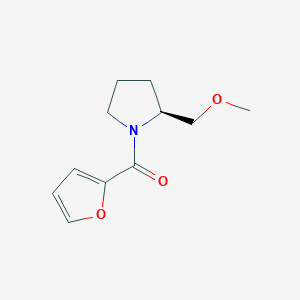
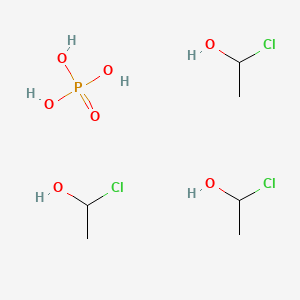
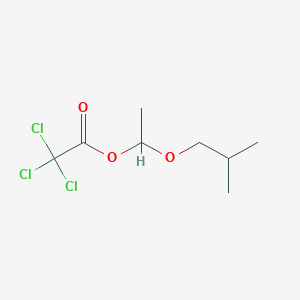

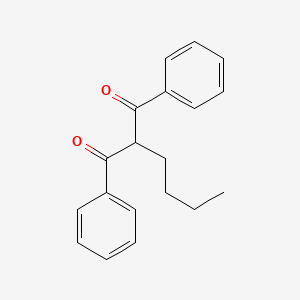

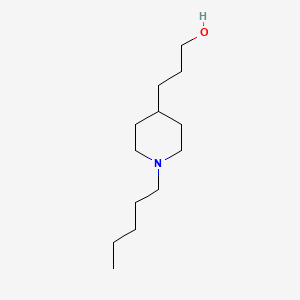
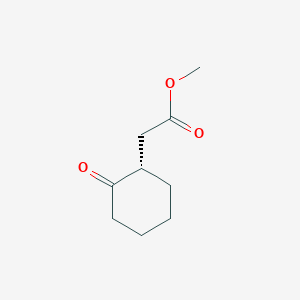
![5-[(Anthracen-9-YL)methyl]-10-methyl-5,10-dihydrophenazine](/img/structure/B14267978.png)
![(1S,5R,6S)-6-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14267981.png)
![N~1~,N~3~-Bis[2-(piperazin-1-yl)ethyl]propane-1,3-diamine](/img/structure/B14267986.png)
![6H-Benzo[a]fluoren-6-one](/img/structure/B14267994.png)
